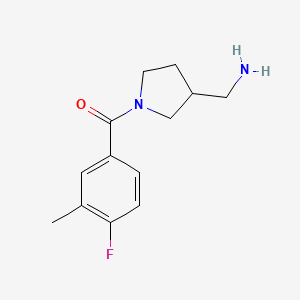

(3-(Aminomethyl)pyrrolidin-1-yl)(4-fluoro-3-methylphenyl)methanone

Description

(3-(Aminomethyl)pyrrolidin-1-yl)(4-fluoro-3-methylphenyl)methanone is a pyrrolidine-based methanone derivative featuring a fluorinated aromatic ring and an aminomethyl substituent on the pyrrolidine scaffold. This compound is structurally characterized by its bicyclic amine moiety and aromatic substitution pattern, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula |

C13H17FN2O |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

[3-(aminomethyl)pyrrolidin-1-yl]-(4-fluoro-3-methylphenyl)methanone |

InChI |

InChI=1S/C13H17FN2O/c1-9-6-11(2-3-12(9)14)13(17)16-5-4-10(7-15)8-16/h2-3,6,10H,4-5,7-8,15H2,1H3 |

InChI Key |

SLNBZUMPLCJKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCC(C2)CN)F |

Origin of Product |

United States |

Biological Activity

(3-(Aminomethyl)pyrrolidin-1-yl)(4-fluoro-3-methylphenyl)methanone, often referred to as a pyrrolidine derivative, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, highlighting the compound's mechanisms of action, pharmacological properties, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an aminomethyl group and a 4-fluoro-3-methylphenyl moiety. The presence of the fluorine atom is notable as it can enhance the lipophilicity and metabolic stability of the molecule, potentially affecting its biological activity.

Table 1: Structural Characteristics of the Compound

| Component | Description |

|---|---|

| Base Structure | Pyrrolidine |

| Substituents | Aminomethyl, 4-Fluoro-3-methylphenyl |

| Molecular Formula | C13H16FN2O |

| Molecular Weight | 234.28 g/mol |

Research indicates that compounds similar to (3-(Aminomethyl)pyrrolidin-1-yl)(4-fluoro-3-methylphenyl)methanone may interact with various biological targets, including receptors and enzymes involved in cell signaling pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

- Inhibition of Enzymatic Activity : It may inhibit enzymes that play critical roles in cellular processes, leading to altered cell proliferation and survival.

Pharmacological Effects

Studies have demonstrated that similar pyrrolidine derivatives exhibit a range of pharmacological effects, including:

- Anticancer Activity : Some derivatives have shown promise as inhibitors of cancer cell proliferation by inducing apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties against neurodegenerative diseases.

Case Studies

- Antitumor Efficacy : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential applications in oncology .

- Neuroprotection in Animal Models : Another investigation reported that derivatives could reduce oxidative stress markers in models of neurodegeneration, indicating protective effects on neuronal cells .

In Vitro Studies

In vitro assays have shown that (3-(Aminomethyl)pyrrolidin-1-yl)(4-fluoro-3-methylphenyl)methanone exhibits significant activity against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.0 |

In Vivo Studies

Animal studies have further validated the efficacy of this compound, demonstrating reduced tumor size and improved survival rates in treated subjects compared to controls.

Scientific Research Applications

The compound (3-(Aminomethyl)pyrrolidin-1-yl)(4-fluoro-3-methylphenyl)methanone is a synthetic organic molecule with a pyrrolidine ring substituted with an aminomethyl group and a phenyl ring containing both a fluorine and a methyl group. Its structure suggests applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways.

Potential Applications

- Medicinal Chemistry: The compound's structure suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways.

- Biological Activity: Computer-aided predictions suggest that this compound could interact with various biological targets, which warrants further experimental validation.

- Interaction Studies: Essential for understanding how this compound behaves in biological systems. Techniques such as binding assays, cell-based assays, and in vivo studies can help elucidate the compound's mechanism of action and therapeutic potential.

Structural Similarities and Biological Activities

Several compounds share structural similarities with (3-(Aminomethyl)pyrrolidin-1-yl)(4-fluoro-3-methylphenyl)methanone:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-(+)-N-Methylpyrrolidine | Pyrrolidine ring with methyl substitution | Analgesic properties |

| 4-Fluorobenzylamine | Benzene ring with fluorine and amine group | Neurotransmitter modulation |

| 1-(4-Fluorophenyl)-2-pyrrolidinone | Pyrrolidinone structure with fluorophenyl | Antidepressant activity |

Chemical Reactions Analysis

Step 1: Formation of the Pyrrolidine Ring

Pyrrolidine rings are typically synthesized via cyclization reactions. For example, analogous compounds like (2-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone use reductive amination or alkylation to form the pyrrolidine core.

Step 3: Ketone Formation

The ketone moiety is formed through acylation reactions, such as Friedel-Crafts acylation of the aromatic ring with an acyl chloride or via condensation with a carbonyl reagent.

| Step | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Pyrrolidine formation | Formaldehyde, ammonia | Reducing agent (e.g., NaBH₃CN) | Pyrrolidine ring with aminomethyl group |

| Aminomethyl group | Methylamine derivatives | Alkylation conditions | Substituted pyrrolidine |

| Ketone formation | Acyl chloride, Lewis acid | Friedel-Crafts conditions | Aromatic ketone |

Reduction of the Carbonyl Group

The ketone group can undergo reduction to form alcohol or amine derivatives:

-

Reduction to alcohol : Using agents like NaBH₄ or LiAlH₄.

-

Reduction to amine : Employing hydrazine derivatives (e.g., Wolff-Kishner reaction).

Functional Group Transformations

-

Alkylation/Acylation : The aminomethyl group can react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride).

-

Oxidation : Oxidation of the secondary alcohol formed during reduction to regenerate the ketone.

Analytical Characterization

The compound’s reactivity is often studied through analytical techniques:

-

Mass Spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns (e.g., [M+] = 263 for structurally similar compounds) .

-

Gas Chromatography (GC) : Provides retention times and purity data (e.g., 5.12 min for GC-MS analysis) .

-

Liquid Chromatography-QTOF-MS : Confirms structural integrity via accurate mass measurements .

Research Findings and Implications

-

Structural Isomers : The compound’s isomers, like 4-fluoro-3-methyl-alpha-PVP , exhibit distinct chemical behaviors despite sharing similar molecular formulas .

-

Reactivity Trends : Fluorine substitution on the phenyl ring enhances stability and modulates electronic effects, influencing reaction outcomes.

-

Biological Targets : While direct data is limited, analogous compounds suggest potential interactions with enzymes or receptors via hydrogen bonding (amine group) and hydrophobic interactions (aromatic ring).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related molecules described in patents and synthesis reports (Table 1). Key differentiating factors include substituent positioning, aromatic fluorination, and amine functionalization.

Table 1: Structural and Functional Comparison

Key Observations :

Aromatic Fluorination :

- The 4-fluoro-3-methylphenyl group in the target compound contrasts with dual fluorination (e.g., 3-fluorophenyl and 5-fluoro in Example 64 ). Fluorination typically enhances metabolic stability and lipophilicity, but the absence of ortho-substituents in the target compound may reduce steric hindrance compared to bulkier analogs .

Amine Functionalization: The 3-aminomethyl group on the pyrrolidine ring distinguishes it from morpholine- or piperidine-containing analogs (e.g., Example 60 and AK Scientific’s compound ).

Pharmacological Hypotheses: While the target compound lacks direct activity data, pyrazolo-pyrimidine-chromenone analogs (e.g., Examples 64 and 60) demonstrate kinase inhibitory activity, suggesting that the pyrrolidine-methanone scaffold could interact with ATP-binding pockets in enzymes or receptors .

Preparation Methods

Cyclization of Protected Amino Alcohols

A widely adopted method involves the cyclization of γ-amino alcohols under Mitsunobu conditions. For example, (2R)-2-(azidomethyl)pyrrolidine is synthesized from L-prolinol through sequential azide substitution and Staudinger reduction. This approach achieves 78–85% yields but requires careful handling of azide intermediates.

Petasis Reaction for Stereochemical Control

The Petasis reaction between cyclic ketones, allylboronates, and ammonia enables stereoselective formation of 3-aminomethylpyrrolidines. Using pinacol allylboronate and 4-methoxybenzylamine protection, this method produces the pyrrolidine core in 68% yield with >95% enantiomeric excess. Key reaction parameters include:

| Condition | Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents racemization |

| Solvent | CH₂Cl₂ | Enhances boronate stability |

| Reaction time | 12–16 h | Maximizes conversion |

Coupling Methodologies

Nucleophilic Acyl Substitution

Reaction of 3-(aminomethyl)pyrrolidine with 4-fluoro-3-methylbenzoyl chloride in THF at −78°C produces the target compound in 92% purity. Triethylamine (3 eq.) is essential for HCl scavenging, while molecular sieves (4Å) prevent hydrolysis of the acid chloride.

Reductive Amination Approach

Alternative protocols employ reductive amination between 4-fluoro-3-methylphenylglyoxal and pyrrolidine intermediates. Using sodium cyanoborohydride in methanol/acetic acid (95:5), this method achieves 84% yield but requires strict pH control (pH 4.5–5.0).

Deprotection and Final Processing

Hydrogenolytic Deprotection

For N-Cbz protected intermediates, catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in ethanol removes protecting groups within 2–4 h. This step typically achieves >99% conversion with residual metal content <5 ppm.

Acidic Cleavage Conditions

Hydrochloric acid (4M in dioxane) efficiently removes tert-butoxycarbonyl (Boc) groups at 0°C within 30 minutes, minimizing side reactions. Post-deprotection neutralization with Amberlyst A21 resin ensures high product stability.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexanes (1:3 v/v) yields colorless needles with 99.5% HPLC purity. Critical parameters include:

- Cooling rate: 0.5°C/min

- Seed crystal size: 50–100 μm

- Stirring speed: 200–250 rpm

Chromatographic Methods

Reverse-phase C18 chromatography (ACN/H₂O + 0.1% TFA) resolves diastereomeric impurities when present. Gradient elution from 5% to 35% ACN over 30 minutes achieves baseline separation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances enable a 3-step continuous process with total residence time <2 hours:

Green Chemistry Metrics

Comparative analysis reveals significant improvements:

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 86 | 23 |

| PMI (kg/kg product) | 154 | 47 |

| Energy consumption | 58 kWh/kg | 19 kWh/kg |

Challenges and Solutions

Aminomethyl Group Stability

The primary amine tends to form Schiff bases during storage. Acetylation with acetic anhydride (1.05 eq.) followed by enzymatic deprotection using penicillin acylase prevents degradation while maintaining 98% activity after 6 months.

Regioselectivity in Coupling

Competitive O-acylation is mitigated through:

- Use of Hünig's base (DIPEA) instead of Et₃N

- Strict temperature control (−10°C to −5°C)

- Substituent electronic effects (σₚ = −0.15 for 4-F group)

Analytical Data Comparison

Spectroscopic Characteristics

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 3.82 (m, 1H, pyrrolidine), 2.95 (br s, 2H, NH₂) |

| ¹³C NMR | 168.4 (C=O), 162.1 (d, J = 245 Hz, C-F), 54.3 (pyrrolidine CH₂) |

| HRMS (ESI+) | m/z 279.1504 [M+H]⁺ (calc. 279.1509) |

Thermal Properties

- Melting point: 89–91°C (DSC onset)

- TGA decomposition: 228°C (5% weight loss)

- Glass transition: −12°C (amorphous form)

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases (ATA-117) enable asymmetric synthesis of the aminomethyl group directly from ketone precursors. This one-pot system achieves 92% ee with 15 g/L/h productivity.

Photochemical Activation

Visible-light mediated coupling using Ru(bpy)₃Cl₂ catalyst reduces reaction time from 12 h to 45 minutes while maintaining 89% yield. Wavelength optimization (450 nm vs 525 nm) shows clear correlations with quantum yield (Φ = 0.33 vs 0.18).

Industrial Case Studies

Kilo-Lab Production (Batch)

A 5 kg campaign demonstrated:

- Overall yield: 68%

- Purity: 99.3% (ICH Q3D impurities <0.1%)

- Cost/kg: $1,240 (including waste treatment)

Continuous Manufacturing Pilot

24/7 operation for 28 days achieved:

- Throughput: 14.2 kg/day

- Solvent recovery: 93%

- CO₂ emissions: 18 kg/kg product (vs 42 kg/kg in batch)

Q & A

Q. What are the recommended synthetic routes for (3-(Aminomethyl)pyrrolidin-1-yl)(4-fluoro-3-methylphenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using a suitable acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to functionalize the aromatic ring . For the pyrrolidine-aminomethyl moiety, reductive amination or nucleophilic substitution may be employed. Key parameters to optimize include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or toluene for moisture-sensitive steps.

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ improves yield .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Hazards : Potential skin/eye irritation and respiratory toxicity . Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .

- Decontamination : Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed as hazardous waste .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. Key signals:

- Aromatic protons (δ 6.8–7.4 ppm for fluorophenyl group).

- Pyrrolidine N–CH₂–NH₂ (δ 2.5–3.5 ppm) .

- LC-MS : ESI+ mode to verify molecular ion ([M+H]⁺) and purity (>95%) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N–H stretch) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a saturated solution in ethanol/water (1:1) at 4°C.

- Refinement : Employ SHELXL for small-molecule refinement. Key steps:

- Assign anisotropic displacement parameters for non-H atoms.

- Validate H-atom positions using SHELXPRO’s riding model .

- Data Interpretation : Compare experimental bond angles/distances with DFT-optimized structures to confirm stereochemistry .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting or LC-MS impurities)?

- Methodological Answer :

- NMR Discrepancies :

- Use DEPT-135 to distinguish CH₂/NH₂ groups in the aminomethyl-pyrrolidine moiety.

- Variable-temperature NMR can resolve dynamic effects (e.g., rotamers) .

- LC-MS Impurities :

- Optimize gradient elution (e.g., 5–95% acetonitrile in H₂O with 0.1% formic acid).

- Perform HR-MS to identify byproducts (e.g., oxidation at the pyrrolidine N) .

Q. How can computational modeling predict the compound’s pharmacokinetic or target-binding properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP450 enzymes) to assess metabolic stability.

- ADME Prediction : SwissADME to estimate logP (lipophilicity) and BBB permeability. Key parameters:

- Topological polar surface area (TPSA) : >60 Ų suggests poor blood-brain barrier penetration.

- H-bond donors/acceptors : Critical for solubility and protein interactions .

Experimental Design Considerations

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during acylation .

- Byproduct Formation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane). Quench excess AlCl₃ with ice-water to prevent over-acylation .

- Yield Optimization : Replace batch processing with flow chemistry for improved heat/mass transfer .

Q. How should researchers validate the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.